8-Methyl-1-tetralone

Catalog No.
S1894511
CAS No.
51015-28-2
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-1-tetralone

CAS Number

51015-28-2

Product Name

8-Methyl-1-tetralone

IUPAC Name

8-methyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2,4-5H,3,6-7H2,1H3

InChI Key

ACEWUDFEONXYQH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CCCC2=O

Canonical SMILES

CC1=C2C(=CC=C1)CCCC2=O

Potential Intermediate for Platyphyllide Synthesis

Research has explored 8-Methyl-1-tetralone as a potential intermediate for the synthesis of (±)-platyphyllide, a naturally occurring compound found in some plants []. Platyphyllide belongs to a class of chemicals called terpenoids, known for their diverse biological activities [].

8-Methyl-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O. It belongs to the class of tetralones, which are bicyclic compounds featuring a naphthalene-like structure with a ketone functional group. The compound is characterized by a methyl group attached to the eighth position of the tetralone ring system, influencing its reactivity and biological properties. Its structural formula can be represented as follows:

text
O || C1--C2 / \C3 C4| |C5 C6 \ / C7--C8

, including:

  • Reduction Reactions: It can be reduced to form 8-methyl-1-tetralol using lithium in liquid ammonia or calcium in liquid ammonia, yielding high percentages of the alcohol product .
  • Aromatic Substitution: The compound can undergo Friedel-Crafts reactions, where it acts as an electrophile in the presence of Lewis acids .
  • Pfitzinger Reaction: This reaction with isatin produces complex derivatives, showcasing its versatility in forming new compounds .
  • Photo

Several methods have been developed for synthesizing 8-methyl-1-tetralone:

  • From 5-Methoxy-1-tetralone: A notable method involves the bromination of this precursor followed by reduction and protection steps to yield 8-methyl-1-tetralone .
  • Direct Synthesis: Another approach involves using commercially available starting materials and applying various reagents to achieve the desired compound efficiently .

These methods highlight the compound's accessibility for further research and application.

8-Methyl-1-tetralone serves as a precursor in synthesizing more complex organic molecules. Its derivatives are explored for potential applications in pharmaceuticals and agrochemicals, particularly as intermediates for compounds with therapeutic effects. The compound's unique structure allows it to participate in various synthetic pathways, making it valuable in organic chemistry research .

Several compounds share structural similarities with 8-methyl-1-tetralone, including:

Compound NameStructural FeaturesUnique Attributes
1-TetraloneBasic tetralone structure without methyl groupPrecursor for various naphthalene derivatives
7-Methoxy-1-tetraloneMethoxy group at position sevenEnhanced solubility and reactivity
5-Methoxy-1-tetraloneMethoxy group at position fivePotentially different biological activity
8-Methyl-α-tetraloneMethyl group at position eightUnique reactivity patterns due to methyl substitution

The uniqueness of 8-methyl-1-tetralone lies in its specific methyl substitution at the eighth position, which can significantly influence its chemical behavior and biological activity compared to other similar compounds.

XLogP3

2.4

UNII

D9W56OZV5G

Other CAS

51015-28-2

Wikipedia

8-methyl-1-tetralone

General Manufacturing Information

1(2H)-Naphthalenone, 3,4-dihydro-8-methyl-: INACTIVE

Dates

Modify: 2023-08-16

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